![molecular formula C11H8O3 B6377454 2-Formyl-5-(furan-2-yl)phenol, 95% CAS No. 1261943-30-9](/img/structure/B6377454.png)
2-Formyl-5-(furan-2-yl)phenol, 95%
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Overview
Description
2-Formyl-5-(furan-2-yl)phenol, 95% (2F5F) is a highly pure, crystalline compound with a melting point of 93-95°C. It is a member of the phenols, which are a class of organic compounds that contain a hydroxyl group (-OH) attached to an aromatic hydrocarbon. 2F5F is used in a variety of research applications, including the synthesis of new compounds, the study of mechanisms of action, and the investigation of biochemical and physiological effects.
Scientific Research Applications
2-Formyl-5-(furan-2-yl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of new compounds, such as 2-formyl-5-(furan-2-yl)-1,3-dioxane and 2-formyl-5-(furan-2-yl)-2,4-dihydroxybenzene. It has also been used to study the mechanisms of action of various compounds, such as the inhibition of cytochrome P450 enzymes. Furthermore, it has been used to investigate the biochemical and physiological effects of various compounds, such as the effects of 5-hydroxytryptamine on the nervous system.
Mechanism of Action
2-Formyl-5-(furan-2-yl)phenol, 95% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other molecules. It binds to the active site of the enzyme, blocking the binding of its substrate and preventing the enzyme from catalyzing its reaction. This inhibition can be used to study the mechanisms of action of various compounds, as well as to investigate the effects of drugs and hormones on the body.
Biochemical and Physiological Effects
2-Formyl-5-(furan-2-yl)phenol, 95% has been used to study the biochemical and physiological effects of various compounds. For example, it has been used to study the effects of 5-hydroxytryptamine (5-HT) on the nervous system. 5-HT is a neurotransmitter that plays an important role in the regulation of mood, appetite, and sleep. By studying the effects of 5-HT on the nervous system, researchers have been able to gain a better understanding of the mechanisms of action of drugs and hormones, as well as the physiological effects of these compounds.
Advantages and Limitations for Lab Experiments
2-Formyl-5-(furan-2-yl)phenol, 95% has several advantages for laboratory experiments. It is a highly pure compound and is relatively easy to synthesize. Furthermore, it is relatively inexpensive and can be stored for long periods of time without degradation. On the other hand, it is a relatively unstable compound and can decompose if exposed to light or heat.
Future Directions
There are a number of potential future directions for the use of 2-Formyl-5-(furan-2-yl)phenol, 95%. It could be used in the synthesis of new compounds, such as polymers and other organic materials. It could also be used to study the mechanisms of action of various compounds, such as the inhibition of cytochrome P450 enzymes. Furthermore, it could be used to investigate the biochemical and physiological effects of various compounds, such as the effects of 5-hydroxytryptamine on the nervous system. Finally, it could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and other organic materials.
Synthesis Methods
2-Formyl-5-(furan-2-yl)phenol, 95% can be synthesized via a Knoevenagel condensation reaction between 2-formyl-5-hydroxybenzaldehyde and furan-2-carboxylic acid. The reaction is catalyzed by a base, such as pyridine, and requires a solvent, such as dichloromethane or ethyl acetate, to facilitate the reaction. The reaction typically takes several hours to complete, and the resulting product is a white crystalline solid.
properties
IUPAC Name |
4-(furan-2-yl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBDUKJERQBCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685021 |
Source
|
Record name | 4-(Furan-2-yl)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-2-hydroxybenzaldehyde | |
CAS RN |
1261943-30-9 |
Source
|
Record name | 4-(Furan-2-yl)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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